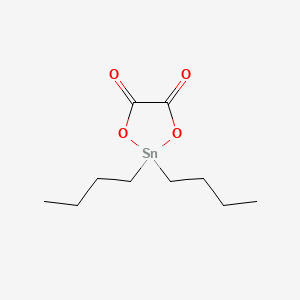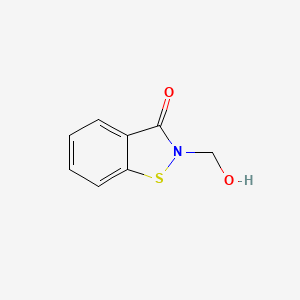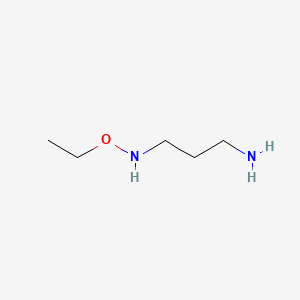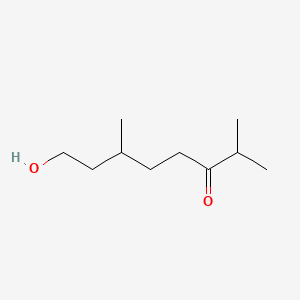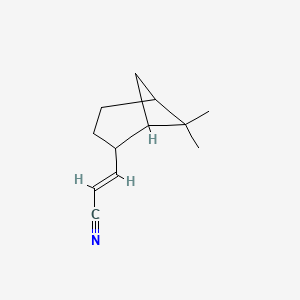
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,6-Dimethylbicyclo(311)hept-2-yl)acrylonitrile is an organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with acrylonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the addition reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile can be compared with other similar compounds, such as:
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl formate: Another related compound with different chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the versatility of its derivatives in various applications.
Eigenschaften
CAS-Nummer |
79570-08-4 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+ |
InChI-Schlüssel |
CNTLYFYZUXZSBL-ONEGZZNKSA-N |
Isomerische SMILES |
CC1(C2CCC(C1C2)/C=C/C#N)C |
Kanonische SMILES |
CC1(C2CCC(C1C2)C=CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



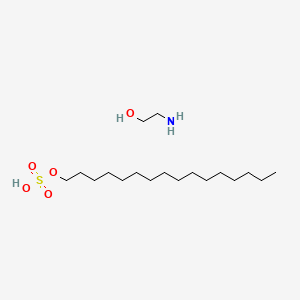
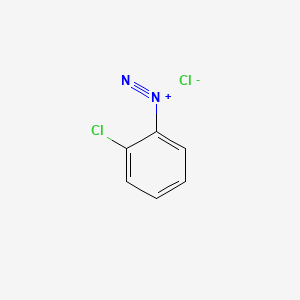
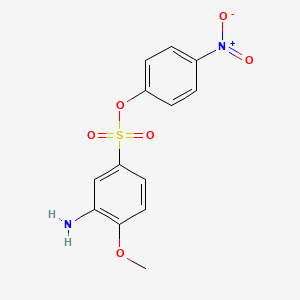
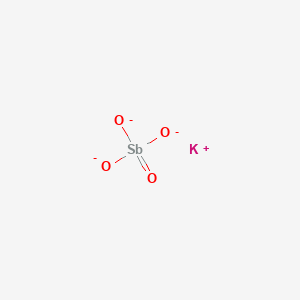
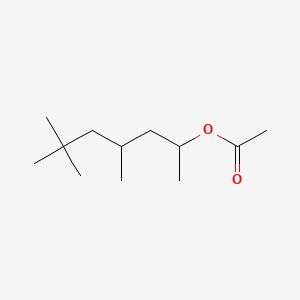
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

